Fmoc-alpha-Me-D-Ser-lactone

Description

The strategic use of chiral synthons is a cornerstone of modern asymmetric synthesis, enabling the construction of complex stereochemically defined molecules. Fmoc-alpha-Me-D-Ser-lactone, a derivative of the non-proteinogenic amino acid α-methylserine, has garnered attention as a versatile building block. Its unique structural features, combining a strained β-lactone ring with a sterically demanding α-methyl group and the widely utilized Fmoc protecting group, offer chemists a powerful tool for molecular design and construction.

Non-proteinogenic amino acids, which are not found in the genetic code of organisms, offer a vast and largely untapped source of molecular diversity. nih.gov Unlike their proteinogenic counterparts, these amino acids can possess unique side chains, stereochemistries, and backbone conformations. When incorporated into peptides or other organic molecules, they can impart a range of desirable properties, including enhanced metabolic stability, increased receptor affinity and selectivity, and the ability to induce specific secondary structures. altabioscience.com The introduction of an α-alkyl substituent, such as the methyl group in α-methylserine, severely restricts the conformational freedom of the amino acid residue. youtube.com This conformational constraint is a key feature that medicinal chemists exploit to design peptides with well-defined three-dimensional structures, which can lead to improved biological activity. organic-chemistry.org

The development of protecting group chemistry has been instrumental in the advancement of organic synthesis, particularly in the assembly of complex molecules like peptides. lgcstandards.com The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com Introduced by Carpino and Han, the Fmoc group offers several advantages over other protecting groups. altabioscience.com Its stability to acidic conditions allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection strategy. nih.gov The deprotection of the Fmoc group is typically achieved with a mild base, such as piperidine (B6355638), which does not damage sensitive functional groups within the peptide chain. youtube.com This mild deprotection condition, coupled with the ease of monitoring the reaction by UV spectroscopy, has made Fmoc-based SPPS a highly efficient and widely adopted method for the synthesis of peptides and other organic molecules. youtube.com

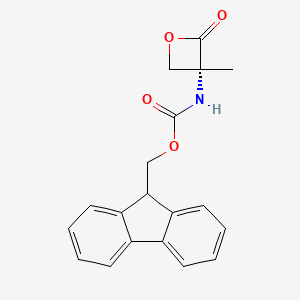

Fmoc-α-Me-D-Ser-lactone, systematically named (R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyloxetan-2-one, is a chiral molecule with a defined stereochemistry at the α-carbon. The "D" designation in the name refers to the stereochemical configuration of the parent amino acid, D-serine. The introduction of the α-methyl group creates a quaternary stereocenter. The "(R)" designation in the systematic name specifies the absolute configuration at this C3 position of the oxetan-2-one ring according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a four-membered β-lactone ring, which is a strained and reactive functionality. The exocyclic amine is protected with the bulky Fmoc group. The presence of the α-methyl group in close proximity to the lactone carbonyl and the Fmoc group creates significant steric hindrance, which influences the reactivity and conformational preferences of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇NO₄ |

| Molecular Weight | 323.35 g/mol |

| Appearance | White Powder |

| Purity | ≥98% (HPLC) |

| Synonyms | (R)-3-(Fmoc-amino)-3-methyloxetan-2-one |

Fmoc-α-Me-D-Ser-lactone belongs to the broader classes of chiral lactones and α,α-disubstituted amino acid precursors, both of which are highly valuable in organic synthesis. Chiral lactones are versatile intermediates that can be transformed into a wide array of other functional groups with retention or inversion of stereochemistry. acs.org The strained β-lactone ring of Fmoc-α-Me-D-Ser-lactone is particularly susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions to generate various α-methyl-D-serine derivatives. acs.org

α,α-Disubstituted amino acids are known to induce helical or turn conformations in peptides, making them crucial components in the design of peptidomimetics with defined secondary structures. youtube.com The incorporation of these non-natural amino acids can enhance the proteolytic stability of peptides, a critical factor for the development of peptide-based therapeutics. organic-chemistry.org The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids can be challenging, often requiring specialized coupling reagents and conditions. nih.gov Fmoc-α-Me-D-Ser-lactone, as a pre-formed and protected building block, offers a convenient and efficient way to introduce the α-methyl-D-serine residue into a growing peptide chain, bypassing some of the difficulties associated with coupling sterically hindered amino acids. chemimpex.com

| Spectroscopic Technique | Key Signals (Illustrative) |

|---|---|

| ¹H NMR (CDCl₃, δ ppm) | 7.7-7.2 (Fmoc aromatic protons), 5.5-5.0 (NH), 4.5-4.0 (Fmoc CH and CH₂), 1.6-1.4 (α-CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 170-165 (Lactone C=O), 155-150 (Carbamate C=O), 145-120 (Fmoc aromatic carbons), 70-65 (Fmoc CH), 60-55 (α-C), 48-45 (Fmoc CH₂), 25-20 (α-CH₃) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1820 (Lactone C=O stretch), ~1720 (Carbamate C=O stretch), ~1520 (N-H bend) |

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3R)-3-methyl-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-19(11-24-17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,22)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBOCHIWURUNHG-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Reactivity and Mechanistic Pathways of Fmoc α Me D Ser Lactone

Ring-Opening Reactions of the β-Lactone Nucleus

The high degree of ring strain in the four-membered β-lactone system of Fmoc-α-Me-D-Ser-lactone makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a cornerstone of its utility as a synthetic building block.

Nucleophilic Ring-Opening Pathways

The β-lactone ring of α-methyl-serine-β-lactone derivatives can be opened by a variety of nucleophiles. While studies specifically on the Fmoc-variant are limited, research on the analogous Boc-protected α-Me-D-serine-β-lactone provides significant insight into these pathways. The reaction proceeds via nucleophilic attack at either the β-carbon (leading to alkyl-oxygen cleavage) or the carbonyl carbon (leading to acyl-oxygen cleavage).

The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. For instance, the ring opening of Boc-α-Me-D-serine-β-lactone with thiols, such as 4-methoxy-α-toluenethiol in the presence of a base like cesium carbonate, proceeds quantitatively to yield the corresponding cysteine derivative via attack at the β-carbon. acs.org This O-alkyl fission is a common and synthetically useful pathway.

In a related context, the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines in acetonitrile (B52724) predominantly results in alkyl-oxygen cleavage, affording β-amino-L-alanine derivatives. researchgate.net This further underscores the propensity of the β-carbon to undergo nucleophilic substitution. However, altering the solvent to a halogenated one like chloroform (B151607) can shift the regioselectivity towards acyl-oxygen cleavage, producing amides of N-Cbz-L-serine. researchgate.net

The following table summarizes the outcomes of ring-opening reactions with different nucleophiles on serine-β-lactone derivatives, which are analogous to the expected reactivity of Fmoc-α-Me-D-Ser-lactone.

| Nucleophile/Reagent | Protecting Group | Product Type | Fission Type | Reference |

| 4-methoxy-α-toluenethiol / Cs₂CO₃ | Boc | α-methyl-D-cysteine derivative | O-Alkyl | acs.org |

| Cbz-cysteine-OEt | Boc | Lanthionine (B1674491) derivative | O-Alkyl / O-Acyl | acs.org |

| Trimethylsilylamines / CH₃CN | Cbz | β-amino-L-alanine derivative | O-Alkyl | researchgate.net |

| Trimethylsilylamines / CHCl₃ | Cbz | N-Cbz-L-serine amide | O-Acyl | researchgate.net |

| Copper-containing organolithium reagents | Cbz | α-amino acids | O-Alkyl | acs.org |

Stereochemical Outcomes of Ring-Opening Processes

A critical aspect of the ring-opening reactions of Fmoc-α-Me-D-Ser-lactone is the stereochemical consequence at the chiral centers. The presence of the α-methyl group plays a crucial role in directing the stereochemical outcome.

In the ring-opening of Boc-α-Me-D-serine-β-lactone with thiol nucleophiles, the reaction proceeds with inversion of configuration at the β-carbon, consistent with an Sₙ2 mechanism. acs.org This allows for the stereospecific synthesis of α-methyl-D-cysteine and lanthionine building blocks. The α-methyl group is reported to be key in suppressing O-acyl fission, which would lead to the formation of a thioester and loss of the original stereochemistry at the α-carbon. acs.org

The stereochemical integrity of the α-carbon is generally maintained during these transformations, making this class of compounds valuable for the synthesis of chirally pure, non-proteinogenic amino acids. The transfer of chirality from the starting β-lactone to the final product is a highly valuable feature in asymmetric synthesis. nih.gov

Transformations Involving the α-Amino and Carboxyl Functionalities

Beyond the reactivity of the β-lactone ring, the other functional groups of Fmoc-α-Me-D-Ser-lactone, namely the Fmoc-protected amine and the latent carboxyl group (formed upon ring-opening), can undergo various transformations.

Selective Deprotection of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis due to its base-lability. It can be selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism.

A variety of reagents and conditions can be employed for Fmoc deprotection, allowing for fine-tuning of the reaction to avoid side reactions. The choice of base and solvent can influence the rate and completeness of the deprotection.

| Reagent | Conditions | Comments |

| 20% Piperidine in DMF | Standard conditions for solid-phase peptide synthesis. | |

| 50% Morpholine in DMF | Milder conditions, often used for sensitive substrates. | |

| 2% DBU in DMF | Harsher, non-nucleophilic base; can reduce epimerization in some cases. | wuxiapptec.com |

| AlCl₃ / N,N-dimethylaniline | Can selectively deprotect the carboxyl group of N-Fmoc-amino acid methyl esters, leaving the Fmoc group intact. nih.gov | This method is applicable after the lactone has been opened to a methyl ester. |

Amidation and Esterification Reactions

Following the ring-opening of the β-lactone, a free carboxylic acid or its ester derivative is generated. This carboxyl functionality can then be engaged in standard amidation or esterification reactions to build larger molecules, such as peptides.

For instance, after the ring-opening of a serine β-lactone with a thiol to form a lanthionine precursor, the resulting carboxylic acid can be coupled with an amino acid or peptide using standard peptide coupling reagents. The synthesis of lanthionine-containing peptides often utilizes this strategy, where the ring-opened product is incorporated into a growing peptide chain on a solid support. ucl.ac.uk

Esterification of the newly formed carboxylic acid can also be achieved using standard methods, such as reaction with an alcohol under acidic conditions. This allows for further functionalization or modification of the molecule.

Conformational Dynamics and Chirality Transfer Mechanisms

The conformational preferences of Fmoc-α-Me-D-Ser-lactone and its derivatives play a significant role in their reactivity and the stereochemical outcomes of their reactions. The presence of the quaternary α-methylserine (MeSer) residue introduces significant conformational constraints.

Studies on peptides containing α-methylserine have shown that this residue can induce specific secondary structures. For example, a peptide containing MeSer was found to exist in an equilibrium between extended conformations and a β-turn structure in aqueous solution. nih.gov This conformational rigidity is a key feature of peptides containing α,α-disubstituted amino acids.

The mechanism of chirality transfer during the ring-opening of the β-lactone is intrinsically linked to the conformational dynamics of the transition state. The high stereoselectivity observed in many of these reactions suggests a well-ordered transition state where the incoming nucleophile approaches from the backside of the C-O bond at the β-carbon, leading to inversion of configuration. The rigidity imposed by the ring system and the α-methyl group likely contributes to the fidelity of this chirality transfer.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Asymmetric Organic Synthesis

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, and building blocks with predefined stereocenters are essential for this purpose. Serine-derived β-lactones are widely recognized as versatile intermediates for producing unnatural amino acids and other chiral compounds. acs.org

The enantioselective synthesis of complex molecules relies on the ability to form new stereocenters with high fidelity. The β-lactone moiety of serine derivatives is an excellent substrate for regioselective ring-opening reactions. nih.gov This process allows for the controlled introduction of various functional groups at the β-position of the original amino acid scaffold.

Research has demonstrated the successful use of the closely related Boc-α-Me-d-serine-β-lactone as a key intermediate. acs.org The ring-opening of this lactone with a range of nucleophiles, including thiols and organocuprates, proceeds with high regioselectivity to yield α-methyl amino acids. acs.orgnih.gov For instance, the reaction with Cbz- and Fmoc-protected cysteine and penicillamine (B1679230) derivatives leads to the formation of orthogonally protected lanthionine (B1674491) building blocks. acs.org The presence of the α-methyl group on the lactone plays a critical role in suppressing potential side reactions, such as O-acyl fission, thereby enhancing the purity and yield of the desired β-substituted product. acs.org This control is pivotal for the enantiocontrolled synthesis of a wide variety of α-methyl amino acids. nih.gov

| Lactone Precursor | Nucleophile | Resulting Product Class | Reference |

|---|---|---|---|

| Boc-α-Me-d-serine-β-lactone | Cbz-cysteine-OEt | Orthogonally protected lanthionine | acs.org |

| Boc-α-Me-d-serine-β-lactone | Fmoc-penicillamine-OAll | Orthogonally protected lanthionine | acs.org |

| Bn2N-α-methylserine-β-lactone | Organocuprates | α-Methyl amino acids | nih.gov |

| Boc-α-Me-d-serine-β-lactone | 4-methoxy-α-toluenethiol | α-Methyl-d-cysteine derivative | acs.org |

Cascade reactions, where multiple chemical bonds are formed in a single sequence, and multi-component reactions (MCRs), which combine three or more starting materials in one pot, are powerful strategies for building molecular complexity efficiently. rsc.orgmdpi.com While Fmoc-alpha-Me-D-Ser-lactone itself may not be a direct participant in a cascade, the chiral α-methyl amino acids derived from its ring-opening are ideal components for use in MCRs. acs.org

For example, the Ugi four-component reaction (Ugi-4CR) combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acylaminoamide in a single step. nih.gov An α-methyl amino acid synthesized from the lactone can serve as the carboxylic acid or, after derivatization, the amine component. This approach allows for the rapid generation of diverse libraries of complex peptide-like molecules (peptoids) from a common, stereodefined precursor, which is a significant advantage in drug discovery and materials science. beilstein-journals.orgorganic-chemistry.org

Contributions to Natural Product Total Synthesis

Natural products often possess complex structures and significant biological activity, making them attractive targets for total synthesis. Chiral building blocks like this compound are instrumental in achieving these syntheses.

The incorporation of unique structural motifs is a hallmark of natural product synthesis. The α-methyl-β-substituted amino acids generated from the lactone are key components of various bioactive molecules. A prominent example is the synthesis of lanthionine building blocks. acs.orgnih.gov Lanthionines form the characteristic thioether-bridged rings of lantibiotics, a class of potent antimicrobial peptides. The ability to synthesize these building blocks enantioselectively is a critical step toward the total synthesis of these natural products and their analogs. acs.org The Fmoc protecting group is particularly advantageous as it is compatible with standard solid-phase peptide synthesis (SPPS) protocols, facilitating the assembly of complex peptide chains. chemimpex.comnih.gov

The synthesis of natural product analogs is crucial for studying structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. The versatility of the lactone ring-opening reaction allows chemists to create a wide array of analogs by simply varying the nucleophile. nih.gov This strategy enables systematic modification of a natural product's structure to enhance metabolic stability, potency, or selectivity. chemimpex.comnih.gov For instance, replacing a standard amino acid with an α-methylated version derived from the lactone can increase resistance to enzymatic degradation. nih.gov The Fmoc-based strategy is well-established for the solid-phase synthesis of peptide analogs, making the lactone an ideal starting point for generating libraries of modified peptides for biological screening. nih.govnih.gov

Development of Novel Heterocyclic and Carbocyclic Frameworks

The lactone itself is a strained four-membered heterocyclic compound known as an oxetan-2-one. chemimpex.com While its primary use is as a precursor to functionalized acyclic amino acids, these products are, in turn, valuable intermediates for constructing new ring systems. acs.orgnih.gov

The highly functionalized nature of the ring-opened products makes them ideal substrates for subsequent cyclization reactions. Depending on the functional groups introduced by the nucleophile and further synthetic transformations, a variety of novel heterocyclic and carbocyclic frameworks can be accessed. For example, the lanthionine building blocks synthesized via lactone opening can undergo further intramolecular reactions to form the complex, polycyclic thioether structures characteristic of lantibiotic natural products. acs.org This demonstrates a powerful strategy where the lactone serves as a latent source of chirality and functionality, which is ultimately expressed in the architecture of a more complex cyclic system.

Integration into Peptide and Peptidomimetic Chemistry

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically assembling peptides. altabioscience.com The process involves the stepwise addition of amino acids, which are protected at their N-terminus and on any reactive side chains, to a growing peptide chain that is covalently attached to an insoluble resin support. altabioscience.com Fmoc-alpha-Me-D-Ser-lactone is designed for seamless integration using the widely adopted Fmoc/tBu strategy.

The incorporation of α,α-disubstituted amino acids, such as the α-methylated serine derivative, presents a significant challenge in SPPS due to steric hindrance. cem.comsciencenet.cn The presence of the α-methyl group shields the carboxyl group, slowing the rate of amide bond formation and often leading to incomplete coupling reactions with standard protocols. cem.com

To overcome this kinetic barrier, several methodological adaptations are necessary to achieve high coupling efficiency:

High-Potency Coupling Reagents: Standard carbodiimide (B86325) reagents like DCC and DIC are often insufficient. More potent phosphonium (B103445) or aminium/uronium salt-based reagents are required to generate highly reactive activated esters. sigmaaldrich.com Reagents such as HATU, HCTU, and PyBOP are frequently employed for coupling sterically hindered residues. sigmaaldrich.combachem.compeptide.com These reagents form activated esters (OAt or OBt esters) that react more readily with the resin-bound amine. sigmaaldrich.com

Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate the coupling of bulky amino acids. cem.com Microwave irradiation drives difficult couplings to completion in shorter times compared to conventional room-temperature methods. cem.com

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice (double coupling) can help ensure the reaction goes to completion.

| Reagent Class | Examples | Key Characteristics | Citations |

|---|---|---|---|

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective reagents, particularly for difficult couplings and cyclizations. PyAOP is noted for its effectiveness with N-methylated amino acids. | sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very popular in SPPS. HATU and HCTU are extremely efficient due to the formation of highly reactive OAt and O-6-ClBt esters, respectively. COMU offers comparable efficiency to HATU with improved safety and solubility profiles. | sigmaaldrich.combachem.compeptide.com |

| Other | TFFH, BOP-Cl | TFFH generates highly reactive amino acid fluorides, which are excellent for coupling α,α-disubstituted amino acids. BOP-Cl is also effective for attaching these hindered residues to resins. | bachem.compeptide.com |

The this compound building block is explicitly designed for use in the most common orthogonal protection scheme in modern SPPS: the Fmoc/tBu strategy. altabioscience.comnih.gov This strategy relies on the differential stability of protecting groups to acidic and basic conditions.

Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino terminus of the incoming amino acid. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of 20% piperidine (B6355638) in DMF, to allow for the next coupling step. altabioscience.comluxembourg-bio.com

Side-Chain Protection: The side chains of other amino acids in the peptide sequence are typically protected with acid-labile groups, such as the tert-butyl (tBu) group for serine, threonine, aspartic acid, and glutamic acid. researchgate.net These groups are stable during the base-mediated Fmoc deprotection cycles.

Final Cleavage: At the end of the synthesis, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). altabioscience.com

The β-lactone ring within the this compound structure is generally stable to the standard conditions of Fmoc/tBu-based SPPS, including repeated exposure to piperidine and the final TFA cleavage. While β-lactones can be reactive, particularly towards nucleophiles, their stability within the context of a protected amino acid in the controlled environment of SPPS is sufficient for successful peptide synthesis. Recent studies have even explored the enzymatic synthesis of β-lactone-containing peptides, highlighting their potential as stable components in complex structures. nih.gov

Conformational Constraints and Structural Effects on Peptide Secondary Structure

The incorporation of this compound into a peptide chain has profound consequences for its three-dimensional structure due to the dual constraints imposed by the α-methyl group and the lactone ring.

The presence of an α-methyl group severely restricts the conformational freedom of the peptide backbone. It limits the accessible values of the phi (Φ) and psi (Ψ) dihedral angles, which define the backbone conformation. This restriction predisposes the peptide chain to adopt specific secondary structures.

α-Methylation: The substitution of the α-proton with a methyl group is a well-established strategy for inducing or stabilizing helical conformations (e.g., α-helix or 3₁₀-helix) and β-turns. nih.gov Studies on peptides containing α-methylserine have shown that this modification promotes folded conformations, such as β-turns, even in short sequences in aqueous solution. nih.govacs.orgacs.org In nonpolar environments, the helix-promoting effect is even more pronounced. nih.govberkeley.edu

Lactone Ring: The cyclic nature of the lactone further constrains the side-chain dihedral angles (χ) and can also influence the backbone Ψ angle. This additional rigidity helps to lock the residue into a specific orientation, reinforcing the turn or helical structure initiated by the α-methylation.

The combination of these two features makes this building block a powerful tool for designing peptides with a predictable and stable secondary structure, which is often crucial for biological activity.

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their inherent flexibility, which can lead to a loss of activity. researchgate.netnih.gov The incorporation of this compound addresses both of these issues.

Enhanced Proteolytic Stability: Proteases recognize and cleave peptide bonds within specific, flexible conformations. The steric bulk of the α-methyl group and the rigid conformation it induces can prevent the peptide from fitting into the active site of a protease. nih.govenamine.net This steric shielding significantly enhances the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life. researchgate.netnih.gov This modification is a key strategy in designing more robust and drug-like peptides. enamine.net

| Property | Effect of α-Methylation | Underlying Reason | Citations |

|---|---|---|---|

| Conformational Flexibility | Significantly Reduced | Steric hindrance restricts rotation around backbone (Φ, Ψ) dihedral angles. | enamine.net |

| Secondary Structure Propensity | Induces/Stabilizes Helical and Turn Structures | Favors specific regions of Ramachandran space corresponding to folded conformations. | nih.govnih.govnih.gov |

| Proteolytic Stability | Greatly Increased | Steric hindrance at the α-carbon prevents the peptide from binding to the active site of proteases. | researchgate.netnih.govenamine.net |

Design and Synthesis of Peptidomimetics Containing α-Me-Ser-lactone

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability, better bioavailability, or higher receptor selectivity. nih.gov Conformationally constrained amino acids like α-Me-Ser-lactone are central to the design of advanced peptidomimetics. lifechemicals.com

By incorporating this building block, medicinal chemists can enforce a specific, bioactive conformation on a peptide sequence. This is particularly useful in mimicking turn or helical regions of a protein that are critical for mediating protein-protein interactions (PPIs). cam.ac.uk

The synthesis of such peptidomimetics follows the SPPS principles outlined above, using potent coupling reagents to incorporate the constrained residue. purdue.edu The resulting molecule is a hybrid, containing both natural and non-natural amino acid components, that retains the desired pharmacophoric side chains on a rigid, stable scaffold provided by the α-Me-Ser-lactone. This approach has been successfully used to develop peptidomimetics with a wide range of biological activities, including enzyme inhibitors and receptor antagonists. researchgate.netnih.govlifechemicals.com The use of such constrained building blocks is a key strategy for transforming biologically active peptides into viable drug candidates. nih.gov

Strategies for Mimicking Biological Function

The primary strategy for employing "this compound" to mimic biological function lies in its exceptional ability to induce specific secondary structures, most notably β-turns. Beta-turns are critical structural motifs in many biologically active peptides and proteins, often mediating receptor recognition and binding. By inserting "this compound" at a specific position in a peptide sequence, chemists can force the peptide backbone to adopt a turn conformation that mimics the bioactive conformation of a natural peptide ligand.

This mimicry is crucial for the development of potent agonists and antagonists. For instance, in the design of analogues of somatostatin, a hormone that inhibits the release of other hormones, the induction of a specific β-turn is essential for high-affinity binding to its receptors. The incorporation of "this compound" can stabilize this required turn, leading to peptidomimetics with prolonged biological action.

Furthermore, the alpha-methyl group of the residue enhances proteolytic stability. This is a significant advantage, as natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The steric hindrance provided by the alpha-methyl group prevents the peptide backbone from being recognized and cleaved by these enzymes, thereby increasing the in vivo half-life of the peptidomimetic.

Development of Conformationally Restricted Analogues

The development of conformationally restricted analogues is a cornerstone of modern peptidomimetic design, and "this compound" is a key building block in this endeavor. The inherent rigidity of this amino acid derivative drastically reduces the conformational flexibility of a peptide chain upon its incorporation. This reduction in flexibility has several important consequences.

Firstly, it can lock the peptide into its bioactive conformation, which is the specific three-dimensional shape required for interaction with its biological target. This pre-organization of the peptide structure can lead to a significant increase in binding affinity, as less of a conformational entropy penalty is paid upon binding.

Secondly, the conformational restriction can enhance receptor selectivity. Many peptide hormones and neurotransmitters can bind to multiple receptor subtypes, leading to a range of physiological effects, some of which may be undesirable. By creating a conformationally restricted analogue that preferentially binds to a single receptor subtype, it is possible to develop more targeted therapies with fewer side effects.

The table below illustrates the impact of incorporating conformationally restricted amino acids like "this compound" on peptide properties.

| Property | Unmodified Peptide | Peptide with "this compound" |

| Conformational Flexibility | High | Low |

| Receptor Binding Affinity | Variable | Often Increased |

| Receptor Selectivity | Low to Moderate | Often Increased |

| Proteolytic Stability | Low | High |

| Bioactive Conformation | Transiently Adopted | Stabilized |

Mitigation of Racemization and Side Reactions in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the workhorse method for assembling peptides in the laboratory. However, it is not without its challenges, including racemization and other side reactions that can compromise the purity and yield of the final product. The use of "this compound" can help to mitigate some of these issues.

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern during the coupling steps of SPPS, particularly for certain amino acids like histidine and cysteine. The alpha-methyl group in "this compound" provides steric hindrance that disfavors the formation of the planar enolate intermediate responsible for racemization. This steric shield helps to preserve the D-configuration of the amino acid throughout the synthesis.

Another common side reaction in SPPS is the formation of diketopiperazines, which involves the intramolecular cyclization of a dipeptide attached to the resin, leading to its cleavage from the solid support. The conformational constraints imposed by the lactone ring and the alpha-methyl group of "this compound" can suppress this side reaction by making it sterically less favorable for the peptide chain to adopt the necessary conformation for cyclization.

The table below summarizes the effect of "this compound" on common SPPS side reactions.

| Side Reaction | Contributing Factors | Mitigation by "this compound" |

| Racemization | Formation of a planar enolate intermediate | The alpha-methyl group provides steric hindrance, disfavoring enolate formation. |

| Diketopiperazine Formation | Intramolecular cyclization of a resin-bound dipeptide | Conformational rigidity imposed by the lactone and alpha-methyl group sterically hinders the required conformation for cyclization. |

| Aspartimide Formation | Side-chain cyclization of aspartic acid residues | Not directly mitigated, but the principles of steric hindrance can inform the design of more robust protecting group strategies. |

Future Perspectives and Emerging Research Directions

Expansion of Synthetic Scope and Methodological Innovations

The synthesis of Fmoc-alpha-Me-D-Ser-lactone and its analogs is an area ripe for innovation. While methods for producing β-lactones and Fmoc-protected amino acids are established, their application to sterically hindered quaternary amino acid lactones presents ongoing challenges. Future research is likely to focus on developing more efficient, scalable, and stereoselective synthetic routes.

One promising direction is the refinement of catalytic asymmetric methods. The use of chiral catalysts to construct the β-lactone ring from achiral precursors could offer a more direct and atom-economical approach. acs.org Furthermore, innovations in the N-methylation of amino acids, which are often challenging, could be adapted for the synthesis of this compound. researchgate.netnih.gov Research into novel N-methylation protocols that are compatible with the sensitive lactone functionality would be a significant advancement. nih.gov

Solid-phase synthesis strategies, a cornerstone of modern peptide chemistry, could also be expanded to more readily incorporate structures like this compound. altabioscience.com Developing linkers and cleavage conditions that are compatible with the strained lactone ring would enable its direct inclusion into peptide sequences, opening up new avenues for creating novel peptides with constrained conformations. nih.gov

| Synthetic Challenge | Potential Innovation | Key References |

| Stereoselective lactone formation | Development of novel chiral catalysts | acs.org |

| Efficient N-methylation | New methylation reagents and conditions | researchgate.netnih.gov |

| Solid-phase compatibility | Advanced linkers and cleavage strategies | altabioscience.comnih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The strained four-membered ring of this compound is a source of high reactivity, making it a versatile synthon for a variety of chemical transformations. Future research will likely uncover new reactivity patterns and harness this compound in novel catalytic applications.

The ring-opening of the β-lactone with a diverse array of nucleophiles is a powerful method for introducing a wide range of functional groups. While reactions with common nucleophiles are known, exploring reactions with more complex or unconventional nucleophiles could lead to the synthesis of novel α-methyl-α-amino acid derivatives. acs.org For instance, the use of organometallic reagents in the presence of copper catalysts has been shown to be effective for the conversion of serine β-lactones to other chiral α-amino acids. acs.org

Furthermore, the lactone itself could serve as a chiral ligand or be incorporated into a larger catalytic scaffold. The rigidity of the ring system and the defined stereochemistry of the quaternary center could be exploited to create highly selective catalysts for asymmetric transformations. The study of enzymes that catalyze the formation or hydrolysis of lactone rings, such as N-acyl-L-homoserine lactone hydrolases, could provide inspiration for the design of novel biomimetic catalysts. nih.gov

Advanced Applications in Medicinal Chemistry (excluding clinical trials)

The incorporation of α-methyl-α-amino acids into peptides is a well-established strategy in medicinal chemistry to enhance metabolic stability and induce specific secondary structures. This compound is a key precursor for introducing the α-methyl-D-serine moiety, which can confer resistance to enzymatic degradation and act as a conformational constraint.

Future research in this area will likely focus on the design and synthesis of peptide and non-peptide molecules with tailored biological activities. For example, α-amino-α'-halomethylketones, which can be synthesized from amino acid precursors, are known inhibitors of serine and cysteine proteases. nih.gov The unique stereochemistry and conformation of α-methyl-D-serine derived from the lactone could be exploited to develop highly potent and selective enzyme inhibitors.

The D-configuration of the amino acid is particularly interesting, as peptides containing D-amino acids are often more resistant to proteolysis. This makes this compound a valuable building block for the synthesis of long-lasting peptide-based therapeutics. Additionally, the lactone itself could be a target for screening new bioactive compounds, as lactone-containing molecules have shown a range of biological activities, including the inhibition of bacterial quorum sensing. acs.org

| Potential Application | Rationale | Relevant Research Areas |

| Enzyme Inhibition | The α-methyl group can provide steric hindrance, and the overall structure can mimic transition states. | Serine proteases, cysteine proteases nih.gov |

| Peptide Mimetics | The α-methyl group and D-configuration induce specific conformations and increase proteolytic stability. | Peptide-based drug design |

| Antibacterials | Lactone structures can interfere with bacterial communication pathways. | Quorum sensing inhibition acs.org |

Bio-conjugation and Chemical Biology Applications

The Fmoc protecting group is central to the utility of this compound in bioconjugation and chemical biology. youtube.com The ability to selectively remove the Fmoc group under mild basic conditions allows for the site-specific labeling and modification of biomolecules. altabioscience.com

Future applications in this domain could involve the use of this compound to introduce a reactive handle into a peptide or protein. After deprotection of the Fmoc group, the newly exposed amine can be functionalized with a variety of probes, such as fluorescent dyes, biotin (B1667282) tags, or crosslinking agents. This would allow for the study of protein-protein interactions, cellular localization, and other biological processes.

The development of bioorthogonal ligation reactions that are compatible with the lactone functionality would further expand the utility of this compound. nih.gov For example, incorporating an azide (B81097) or alkyne group into the molecule through ring-opening of the lactone would enable its use in "click" chemistry reactions for the efficient labeling of biomolecules. The synthesis of azido (B1232118) amino acids from protected precursors is a well-established field that could be applied here. cam.ac.uk This would pave the way for advanced applications in proteomics, diagnostics, and the development of targeted drug delivery systems.

Q & A

Basic: How is Fmoc-α-Me-D-Ser-lactone synthesized, and what purification methods ensure its suitability for peptide synthesis?

Methodological Answer:

The synthesis involves protecting α-methyl-D-serine’s amino group with the Fmoc moiety using Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (pH >7) to avoid protonation of the amine. The lactone ring is formed via intramolecular esterification under controlled dehydration . Purification typically employs reversed-phase HPLC with C18 columns, using acetonitrile/water gradients to isolate the product (>98% purity). Post-synthesis, lyophilization ensures solvent removal for storage at -20°C .

Advanced: How do pH-dependent degradation pathways impact the stability of Fmoc-α-Me-D-Ser-lactone in aqueous solutions?

Methodological Answer:

Stability studies using LC-MS and NMR reveal that the lactone ring undergoes hydrolysis in aqueous media at pH >8, converting to the linear carboxylic acid form. To mitigate degradation, buffers with pH 4–6 (e.g., acetate) are recommended for handling. Accelerated stability testing (40°C, 75% humidity) combined with Arrhenius modeling predicts a shelf life of 12 months at -20°C . For long-term storage, lyophilized samples in argon-filled vials prevent oxidation .

Basic: What analytical techniques validate the structural integrity of Fmoc-α-Me-D-Ser-lactone in peptide synthesis workflows?

Methodological Answer:

- NMR (1H/13C): Confirms lactone ring formation (δ 4.8–5.2 ppm for lactone protons) and Fmoc group integrity (δ 7.2–7.8 ppm for fluorenyl aromatic protons) .

- Mass Spectrometry (ESI-MS): Validates molecular weight (323.35 g/mol) with <2 ppm error .

- HPLC: Monitors purity (>98%) and detects hydrolyzed byproducts (retention time shifts) .

Advanced: How does the stereochemistry of Fmoc-α-Me-D-Ser-lactone influence its incorporation into peptide chains during SPPS?

Methodological Answer:

The D-configuration reduces steric hindrance during coupling, enabling higher coupling efficiency (95–98%) compared to L-isomers in automated SPPS. Kinetic studies using Fmoc-α-Me-D-Ser-lactone and HATU/DIPEA activation show a coupling time of 30–45 minutes vs. 60+ minutes for L-forms. Racemization risks are minimized by maintaining reaction temperatures below 25°C and using low-piperazine concentrations (20% v/v) during Fmoc deprotection .

Basic: What protocols ensure optimal solubility of Fmoc-α-Me-D-Ser-lactone in SPPS-compatible solvents?

Methodological Answer:

The compound is sparingly soluble in DMF or DMSO (10–15 mM at 25°C). Pre-dissolution in DMSO at 37°C with ultrasonic agitation (10–15 minutes) achieves homogeneous solutions. For SPPS, dilute to 0.1–0.2 M in DMF to prevent aggregation during resin loading . Avoid aqueous solvents to prevent lactone hydrolysis.

Advanced: What strategies resolve contradictions in reported bioactivity data for peptides containing Fmoc-α-Me-D-Ser-lactone?

Methodological Answer:

Discrepancies in NMDA receptor modulation studies (e.g., EC50 variability) arise from differences in peptide sequence context and assay conditions. To standardize results:

- Use HEK293 cells stably expressing GluN1/GluN2B receptors for consistent expression levels.

- Normalize activity data to internal controls (e.g., D-serine as a positive control).

- Employ surface plasmon resonance (SPR) to quantify binding affinities (KD) independent of cellular variability .

Basic: How is Fmoc-α-Me-D-Ser-lactone utilized in designing hydrogels for biomedical applications?

Methodological Answer:

The compound’s hydrophobicity (logP ~2.8) enables self-assembly into β-sheet-rich fibrils under acidic conditions (pH 4–5), forming shear-thinning hydrogels. Rheological studies (frequency sweeps at 1 Hz) show storage moduli (G’) of 1–10 kPa, suitable for 3D cell culture. Gelation kinetics are monitored via time-resolved CD spectroscopy, showing a transition from random coil to β-sheet structures within 2–4 hours .

Advanced: How do structural analogs (e.g., Fmoc-α-Me-L-Ser-lactone) compare in terms of metabolic stability and enzymatic recognition?

Methodological Answer:

- Metabolic Stability: Incubation with human liver microsomes shows D-isomers exhibit 2–3× longer half-life (t1/2 = 45 minutes) than L-isomers due to resistance to proteases like chymotrypsin .

- Enzymatic Recognition: Circular dichroism (CD) and molecular docking reveal that D-isomers disrupt trypsin’s active-site hydrogen bonding, reducing cleavage rates by 70% .

Basic: What safety protocols are critical when handling Fmoc-α-Me-D-Ser-lactone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles to prevent DMSO-mediated skin permeation.

- Ventilation: Use fume hoods during weighing to avoid inhalation of fine powders.

- Waste Disposal: Neutralize acidic hydrolysates with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the reactivity of Fmoc-α-Me-D-Ser-lactone in novel peptide architectures?

Methodological Answer:

Density functional theory (DFT) calculations (B3LYP/6-31G*) model lactone ring strain and predict coupling energetics. Molecular dynamics (MD) simulations (AMBER force field) assess conformational stability in peptide backbones, identifying favorable dihedral angles (φ/ψ = -60°/ -30°) for β-sheet stabilization. These models align with experimental CD and XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.